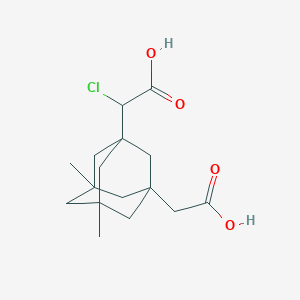
alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid is a chemical compound with the molecular formula C16H23ClO4 and a molecular weight of 314.812 g/mol . This compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant stability and rigidity . The presence of chlorine and methyl groups in its structure further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid typically involves the chlorination of 5,7-dimethyl-1,3-adamantanediacetic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), catalysts (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted adamantane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced adamantane derivatives.
科学的研究の応用
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups in its structure allow it to form stable complexes with various metal ions, which can then participate in catalytic processes or other chemical reactions . Additionally, its rigid adamantane core provides a stable framework for the attachment of other functional groups, enhancing its reactivity and versatility .
類似化合物との比較
Alpha3-Chloro-5,7-dimethyl-1,3-adamantanediacetic acid can be compared with other similar compounds such as:
- Alpha-chloro-3,5-dimethyl-1-adamantaneacetic acid
- Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid
- Alpha,alpha’-dibromo-1,3-adamantanediacetic acid
These compounds share the adamantane core structure but differ in the number and position of substituents, which can significantly affect their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties .
特性
CAS番号 |
16668-47-6 |
|---|---|
分子式 |
C16H23ClO4 |
分子量 |
314.80 g/mol |
IUPAC名 |
2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]-2-chloroacetic acid |
InChI |
InChI=1S/C16H23ClO4/c1-13-4-14(2)6-15(5-13,3-10(18)19)9-16(7-13,8-14)11(17)12(20)21/h11H,3-9H2,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
JKZPRSYNGKECDY-UHFFFAOYSA-N |
正規SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)Cl)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15076824.png)
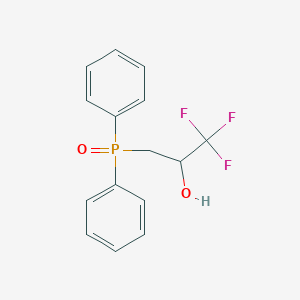
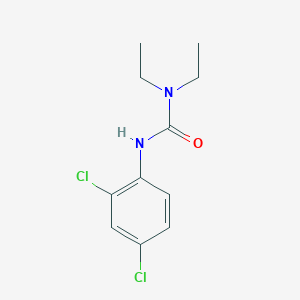
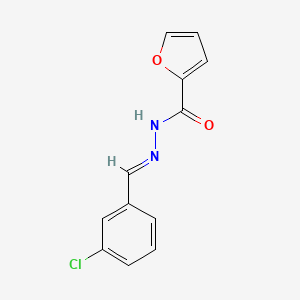
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
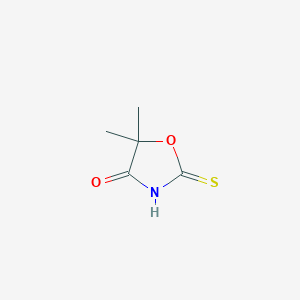
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
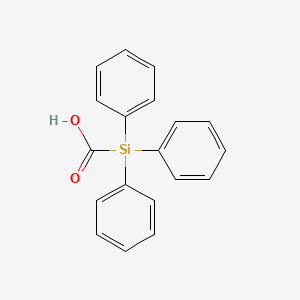
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
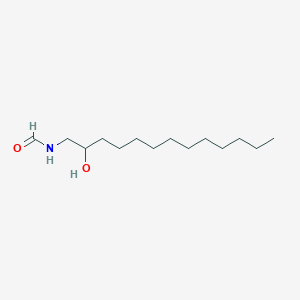
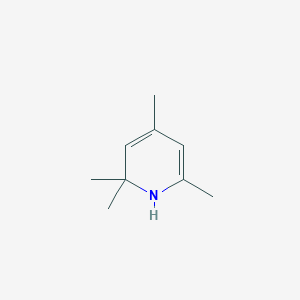
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
